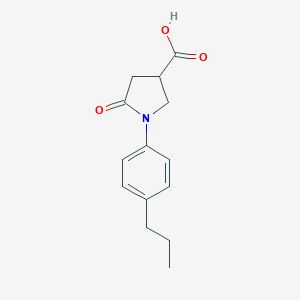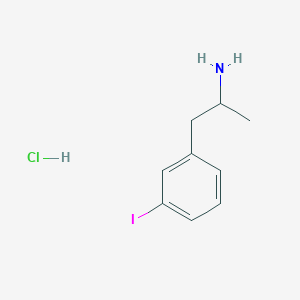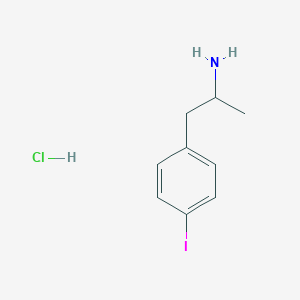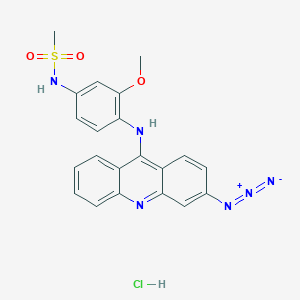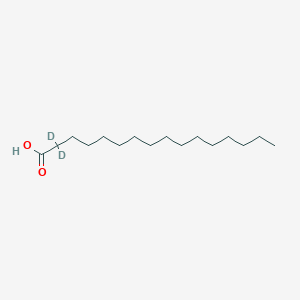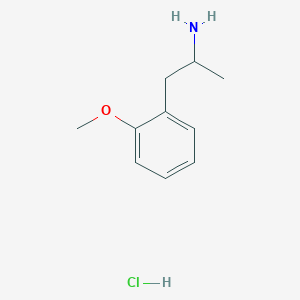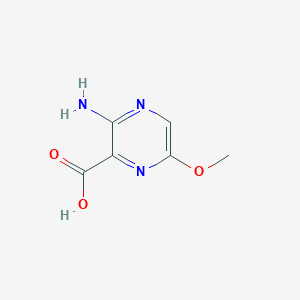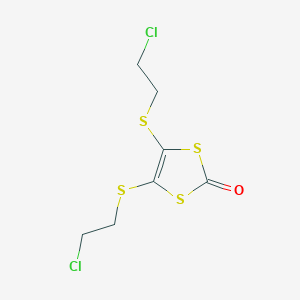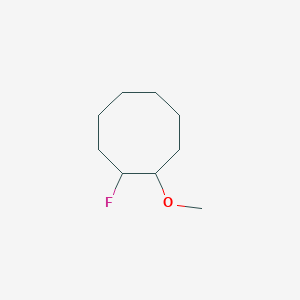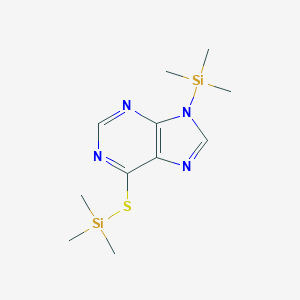
5-Acetylfuran-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetylfuran-3-carbonitrile, also known as 5-Acetyl-2-furancarbonitrile, is a chemical compound with the molecular formula C7H5NO2. It is a furan derivative and has been extensively researched due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
5-Acetylfuran-3-carbonitrile has been extensively researched for its potential applications in various fields. In the pharmaceutical industry, it has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. It has also been studied for its potential use as a building block in the synthesis of various pharmaceuticals. In the agrochemical industry, it has been reported to exhibit insecticidal and fungicidal activities. It has also been studied for its potential use as a building block in the synthesis of various agrochemicals. In materials science, it has been reported to exhibit luminescent properties, making it a potential candidate for use in optoelectronic devices.
Mécanisme D'action
The mechanism of action of 5-Acetylfuran-3-carbonitrile is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It has also been reported to inhibit the growth of certain cancer cells by inducing apoptosis and inhibiting cell proliferation.
Effets Biochimiques Et Physiologiques
5-Acetylfuran-3-carbonitrile has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of COX-2 and LOX, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been reported to inhibit the growth of certain cancer cells by inducing apoptosis and inhibiting cell proliferation. In vivo studies have shown that it can reduce inflammation and tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-Acetylfuran-3-carbonitrile in lab experiments is its relatively simple synthesis method. It can be synthesized from readily available starting materials with high yield. Another advantage is its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. However, one of the limitations is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 5-Acetylfuran-3-carbonitrile. One direction is to further investigate its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Another direction is to explore its mechanism of action and identify potential targets for drug development. Additionally, further studies are needed to investigate its toxicity and safety profile.
Méthodes De Synthèse
There are several methods reported in the literature for the synthesis of 5-Acetylfuran-3-carbonitrile. One of the most common methods involves the reaction of furfural with acetic anhydride and sodium cyanide in the presence of a catalyst such as ammonium acetate or potassium carbonate. Another method involves the reaction of furfuryl alcohol with acetic anhydride and sodium cyanide in the presence of a catalyst such as potassium carbonate or sodium hydroxide. Both methods yield 5-Acetylfuran-3-carbonitrile as the main product with high yield.
Propriétés
Numéro CAS |
133674-67-6 |
|---|---|
Nom du produit |
5-Acetylfuran-3-carbonitrile |
Formule moléculaire |
C7H5NO2 |
Poids moléculaire |
135.12 g/mol |
Nom IUPAC |
5-acetylfuran-3-carbonitrile |
InChI |
InChI=1S/C7H5NO2/c1-5(9)7-2-6(3-8)4-10-7/h2,4H,1H3 |
Clé InChI |
LDBONMJUXJMQFI-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CO1)C#N |
SMILES canonique |
CC(=O)C1=CC(=CO1)C#N |
Synonymes |
3-Furancarbonitrile, 5-acetyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



